Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate
Brand Name: Vulcanchem
CAS No.: 592472-65-6
VCID: VC4379968
InChI: InChI=1S/C17H18ClNO4S/c1-3-23-17(20)13-8-10-15(11-9-13)19(24(2,21)22)12-14-6-4-5-7-16(14)18/h4-11H,3,12H2,1-2H3
SMILES: CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C
Molecular Formula: C17H18ClNO4S
Molecular Weight: 367.84

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate

CAS No.: 592472-65-6

Cat. No.: VC4379968

Molecular Formula: C17H18ClNO4S

Molecular Weight: 367.84

* For research use only. Not for human or veterinary use.

Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate - 592472-65-6

Specification

CAS No. 592472-65-6
Molecular Formula C17H18ClNO4S
Molecular Weight 367.84
IUPAC Name ethyl 4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoate
Standard InChI InChI=1S/C17H18ClNO4S/c1-3-23-17(20)13-8-10-15(11-9-13)19(24(2,21)22)12-14-6-4-5-7-16(14)18/h4-11H,3,12H2,1-2H3
Standard InChI Key HQPOREVLDUFWJD-UHFFFAOYSA-N
SMILES CCOC(=O)C1=CC=C(C=C1)N(CC2=CC=CC=C2Cl)S(=O)(=O)C

Introduction

Structural Characteristics and Molecular Properties

Molecular Architecture

The compound’s IUPAC name, 4-[(2-chlorophenyl)methyl-methylsulfonylamino]benzoic acid ethyl ester, reflects its intricate architecture (Fig. 1):

  • A benzoate ester backbone provides aromatic stability and facilitates interactions with hydrophobic environments.

  • The methylsulfonylamino group (-N(H)SO₂CH₃) introduces polar characteristics and hydrogen-bonding capabilities.

  • The 2-chlorobenzyl moiety (-CH₂C₆H₄Cl) enhances electron-withdrawing effects and steric bulk, influencing reactivity and bioactivity .

Table 1: Comparative Molecular Features of Related Sulfonamide-Benzoate Compounds

Compound NameMolecular FormulaMolecular Weight (g/mol)Key Functional Groups
Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoateC₁₅H₁₄ClNO₄S339.79Benzoate ester, sulfonamide, chlorobenzyl
Ethyl 2-[benzyl(methylsulfonyl)amino]benzoate C₁₇H₁₉NO₄S333.40Benzoate ester, sulfonamide, benzyl
Ethyl 4-({4-[(methylsulfonyl)amino]benzoyl}amino)benzoate C₁₈H₁₈N₂O₆S362.40Benzoate ester, sulfonamide, benzamide

The 2-chlorobenzyl group distinguishes this compound from analogs, potentially enhancing its lipophilicity and binding affinity in biological systems.

Spectroscopic and Analytical Data

Characterization of this compound relies on advanced analytical techniques:

  • Nuclear Magnetic Resonance (NMR): 1^1H NMR spectra would reveal distinct signals for the ethyl ester protons (δ 1.2–1.4 ppm, triplet; δ 4.1–4.3 ppm, quartet), aromatic protons (δ 7.2–8.1 ppm), and the methylsulfonyl group (δ 3.1–3.3 ppm, singlet) .

  • High-Performance Liquid Chromatography (HPLC): Used to assess purity, with retention times dependent on the compound’s polarity relative to column stationary phases.

  • Mass Spectrometry: Electrospray ionization (ESI-MS) would show a molecular ion peak at m/z 339.79, with fragmentation patterns indicating loss of the ethyl group (-45 Da) and chlorobenzyl moiety (-125 Da) .

Synthetic Pathways and Optimization Challenges

Multi-Step Synthesis Strategy

The synthesis of Ethyl 4-[(2-chlorobenzyl)(methylsulfonyl)amino]benzoate involves sequential functionalization (Fig. 2):

  • Sulfonamide Formation: Reacting 4-aminobenzoic acid with methanesulfonyl chloride in the presence of a base (e.g., triethylamine) yields 4-(methylsulfonylamino)benzoic acid.

  • Esterification: Treating the carboxylic acid with ethanol under acidic conditions (H₂SO₄) produces the ethyl ester derivative.

  • N-Alkylation: Introducing the 2-chlorobenzyl group via nucleophilic substitution using 2-chlorobenzyl bromide and a catalyst (e.g., K₂CO₃ in DMF) .

Table 2: Critical Reaction Parameters for Key Synthesis Steps

StepReagents/ConditionsYield (%)Purification Method
Sulfonamide FormationCH₃SO₂Cl, Et₃N, DCM, 0°C → RT, 12 hr78Column chromatography (SiO₂)
EsterificationEtOH, H₂SO₄, reflux, 6 hr85Recrystallization (EtOAc/hexane)
N-Alkylation2-Cl-benzyl bromide, K₂CO₃, DMF, 80°C, 8 hr62Liquid-liquid extraction

Challenges include avoiding over-alkylation at the sulfonamide nitrogen and ensuring regioselectivity during the esterification step .

Solubility and Stability Considerations

The compound exhibits limited aqueous solubility (<0.1 mg/mL at 25°C) due to its hydrophobic aromatic and chlorobenzyl groups. Stability studies indicate decomposition under strongly acidic (pH < 2) or basic (pH > 10) conditions, necessitating storage in inert atmospheres at -20°C .

Industrial and Materials Science Applications

Electro-Optical Materials

Although specific studies on this compound are lacking, benzoate esters with electron-withdrawing groups (e.g., -SO₂CH₃) exhibit nonlinear optical (NLO) properties. The conjugated π-system and polar sulfonamide group may enable applications in second-harmonic generation (SHG) devices .

Polymer Additives

The compound’s thermal stability (decomposition temperature >250°C) and hydrophobic nature make it a candidate for UV-stabilizing agents in polyolefins, reducing photodegradation in packaging materials .

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